molecular formula C21H19Cl2N5O2 B2697021 1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA CAS No. 111233-11-5

1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA

Cat. No.: B2697021
CAS No.: 111233-11-5
M. Wt: 444.32
InChI Key: HQWMISMKJIUSCV-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA is a complex organic compound that features a unique structure combining chlorophenyl and pyridinyl groups

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 4-chlorophenylurea and 2,6-dimethylpyridine derivatives. These intermediates are then subjected to further reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA can be compared with other similar compounds, such as:

    4-Chlorophenylurea: This compound shares the chlorophenyl group but lacks the pyridinyl moiety, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)biguanide hydrochloride: This compound also contains a chlorophenyl group but has a biguanide structure, leading to distinct applications and mechanisms of action.

The uniqueness of this compound lies in its combination of chlorophenyl and pyridinyl groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2/c1-12-18(27-20(29)25-16-7-3-14(22)4-8-16)11-19(13(2)24-12)28-21(30)26-17-9-5-15(23)6-10-17/h3-11H,1-2H3,(H2,25,27,29)(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWMISMKJIUSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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